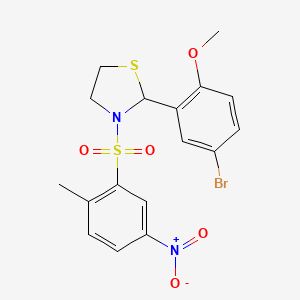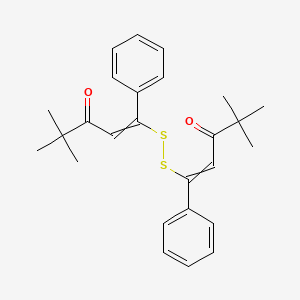
magnesium;4H-naphthalen-4-id-1-amine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4H-naphthalen-4-id-1-amine;bromide is a chemical compound with the molecular formula C10H10BrMgN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains magnesium and bromide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-naphthalen-4-id-1-amine;bromide typically involves the reaction of 4-bromo-1-naphthylamine with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4H-naphthalen-4-id-1-amine;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: It can be reduced to form dihydronaphthalene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Magnesium;4H-naphthalen-4-id-1-amine;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of magnesium;4H-naphthalen-4-id-1-amine;bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;4H-naphthalen-4-id-1-amine;chloride
- Magnesium;4H-naphthalen-4-id-1-amine;iodide
- Magnesium;4H-naphthalen-4-id-1-amine;fluoride
Uniqueness
Magnesium;4H-naphthalen-4-id-1-amine;bromide is unique due to the presence of the bromide ion, which imparts specific reactivity and properties to the compound. Compared to its chloride, iodide, and fluoride analogs, the bromide derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
255719-65-4 |
|---|---|
Formule moléculaire |
C10H8BrMgN |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
magnesium;4H-naphthalen-4-id-1-amine;bromide |
InChI |
InChI=1S/C10H8N.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FZWPSYFRARUOIP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)[C-]=CC=C2N.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
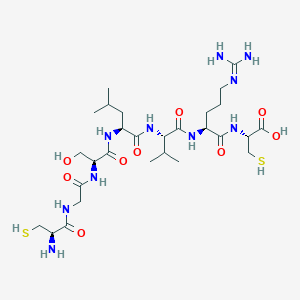
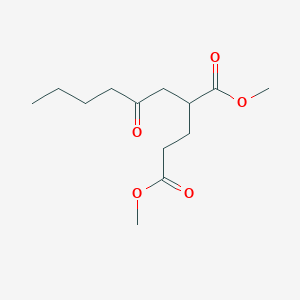
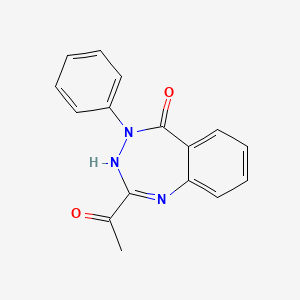
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
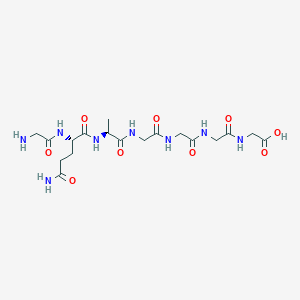
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)

![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

